2-Dimethylaminopyrimidine
Description
Significance within the Landscape of Substituted Pyrimidine (B1678525) Chemistry
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, largely due to their integral role in the structure of nucleic acids (cytosine, thymine, and uracil), which are fundamental components of DNA and RNA. iucr.org This biological prevalence has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net Within this broad class, aminopyrimidines, particularly those with a substituent at the 2-position, are of significant interest. The amino group at this position is known to enhance the pharmacological properties of the molecule and serves as a versatile handle for further chemical modification. vulcanchem.com
2-Dimethylaminopyrimidine, as a specific example of a 2-substituted aminopyrimidine, represents a key building block. The dimethylamino group, a tertiary amine, imparts distinct electronic properties and basicity to the pyrimidine ring compared to primary (–NH₂) or secondary (–NHR) amines. cymitquimica.com This modification influences the molecule's reactivity, solubility, and, crucially, its potential interactions with biological targets. cymitquimica.com Consequently, the this compound core is an important motif explored in the synthesis of more complex, biologically active compounds.
Foundational Aspects and Academic Research Context of Pyrimidine Derivatives
The academic and industrial interest in pyrimidine derivatives is vast and well-established. These compounds form the basis for a wide array of therapeutic agents with applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular treatments. iucr.orgnih.gov The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to create large libraries of compounds for screening and lead optimization. nih.gov
Research into 2-aminopyrimidine (B69317) derivatives, specifically, has yielded several approved drugs, underscoring the importance of this particular scaffold. These molecules are recognized as crucial intermediates for synthesizing fused heterocyclic systems like imidazopyrimidines and pyridopyrimidines, further expanding their chemical diversity and potential applications. The foundational research context is thus built upon the pyrimidine ring's inherent biological significance and its amenability to synthetic modification to achieve a desired pharmacological effect.
Current Research Trajectories and Academic Interest in this compound
Current research continues to leverage the this compound scaffold as a key structural component in the development of novel functional molecules. Academic interest is not typically focused on the parent compound itself but rather on its use as an intermediate or a foundational core for constructing more elaborate molecules with tailored properties.
One major research trajectory involves incorporating the this compound moiety into potential therapeutic agents. For instance, derivatives have been synthesized and investigated for their cardiotonic activity. nih.gov In one study, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid was identified as a potent positive inotropic agent. nih.gov Another area of active investigation is in oncology, where the scaffold is used to design enzyme inhibitors. Research has described the synthesis of (E)-5-(2′,6′-dihalostyryl)-2-(N,N-dimethylamino)pyrimidines as potential inhibitors of the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), a target in cancer therapy. acs.org Similarly, the related structure, 2-substituted aniline (B41778) pyrimidine, has been used to develop potent dual inhibitors for Mer and c-Met kinases, both of which are implicated in tumor growth. google.com
Another significant research path is the use of halogenated derivatives of this compound as platforms for further elaboration. For example, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine has been used as a precursor in Suzuki cross-coupling reactions to synthesize a variety of new, highly substituted pyrimidines, demonstrating the utility of the core in building molecular complexity. researchgate.netbiomedpharmajournal.org These examples highlight that the academic interest in this compound is centered on its role as a robust and versatile building block in the synthesis of advanced materials and potential pharmaceuticals.
Detailed Research Findings
A reliable and established method for the synthesis of this compound is documented in Organic Syntheses. The procedure involves the nucleophilic substitution of a chlorine atom from a precursor molecule.
Synthesis of 2-(Dimethylamino)pyrimidine
The synthesis is achieved by reacting 2-chloropyrimidine (B141910) with anhydrous dimethylamine (B145610) in absolute ethanol (B145695). The mixture is refluxed for several hours. During this process, the dimethylamine displaces the chloride at the 2-position of the pyrimidine ring. Following the reaction, the solvent is partially removed, and the byproduct, dimethylamine hydrochloride, is precipitated out of the solution using ether. The final product is isolated and purified by distillation under reduced pressure. orgsyn.org This reaction yields the target compound, 2-(Dimethylamino)pyrimidine, with reported yields between 81-86%. orgsyn.org
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃ | orgsyn.org |
| CAS Number | 5621-02-3 | orgsyn.org |
| Boiling Point | 85–86 °C at 28 mmHg | orgsyn.org |
| Refractive Index (n²⁵D) | 1.5420 | orgsyn.org |
| logP (Octanol/Water) | 0.543 (Calculated) | Cheméo |
| Water Solubility (log₁₀WS) | -0.91 mol/L (Calculated) | Cheméo |
Structure
3D Structure
Properties
CAS No. |
5621-02-3 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-7-4-3-5-8-6/h3-5H,1-2H3 |
InChI Key |
OUMGIYIBWRLOAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethylaminopyrimidine
Classical Preparative Routes and Historical Advancements in its Synthesis
The foundational methods for constructing the pyrimidine (B1678525) core date back to the late 19th and early 20th centuries and typically involve the cyclization of a three-carbon component with an N-C-N unit. One of the most fundamental and enduring strategies for synthesizing 2-substituted pyrimidines is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine or guanidine (B92328). In the context of 2-Dimethylaminopyrimidine, this classical approach would employ N,N-dimethylguanidine as the N-C-N synthon, reacting it with a suitable 1,3-dielectrophile like malondialdehyde or a derivative thereof. This method establishes the core pyrimidine ring with the desired dimethylamino substituent at the 2-position in a direct manner.
Another significant classical route, which remains highly relevant, is the nucleophilic aromatic substitution of a leaving group at the 2-position of the pyrimidine ring. A well-documented and reliable procedure involves the reaction of 2-chloropyrimidine (B141910) with dimethylamine (B145610). orgsyn.orgnist.gov In this method, 2-chloropyrimidine is typically refluxed in an alcoholic solvent, such as ethanol (B145695), while anhydrous dimethylamine is bubbled through the solution. orgsyn.org The reaction proceeds via nucleophilic attack of dimethylamine on the electron-deficient C2 position of the pyrimidine ring, displacing the chloride ion to form the desired product. This straightforward approach provides high yields, often exceeding 80%, and has been a mainstay for the preparation of this compound. orgsyn.org
The following table summarizes a typical classical synthesis based on nucleophilic substitution.
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | Anhydrous Dimethylamine | Absolute Ethanol | Reflux, 6 hours | 81–86% | orgsyn.org |
Modern Synthetic Strategies for this compound Production
Modern synthetic chemistry has focused on improving efficiency, atom economy, and reaction conditions, leading to the development of sophisticated multistep protocols and convergent one-pot strategies.
Conventional Multistep Synthesis Protocols
While the direct substitution of 2-chloropyrimidine is highly effective, other multistep routes offer flexibility, particularly when starting from different precursors. One such method involves the use of a 2-methylthiopyrimidine intermediate. The methylthio group (-SMe) at the 2-position of the pyrimidine ring is a good leaving group, which can be displaced by nucleophiles. This two-step sequence involves first synthesizing the 2-methylthiopyrimidine derivative, often from a corresponding 2-thiopyrimidine, followed by reaction with dimethylamine to yield this compound. rsc.org This approach is particularly useful when the starting materials for creating the 2-methylthio derivative are more accessible or cost-effective than 2-chloropyrimidine.
Another multistep approach involves building the pyrimidine ring from acyclic precursors. For instance, a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with an amidinium salt. organic-chemistry.org To produce a this compound derivative using this strategy, N,N-dimethylguanidinium salt would be the required reagent.
One-Pot and Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. ajol.info Recent advancements have led to the development of MCRs for pyrimidine synthesis that can be adapted for this compound.
One notable approach is a three-component tandem reaction involving ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). organic-chemistry.orgacs.org This metal- and solvent-free method provides a practical route to various substituted pyrimidines. organic-chemistry.orgacs.orgacs.org By selecting the appropriate ketone, this reaction can be guided to produce the desired pyrimidine core.
Another powerful MCR utilizes N-heterocyclic carbenes (NHCs) as catalysts. An efficient one-pot synthesis of pyrimido[4,5-d]pyrimidines has been developed from the reaction of 2-(ethoxymethylene)malononitrile, a guanidine (or amidine), and a ketone (or aldehyde). rsc.org The use of N,N-dimethylguanidine in this reaction directly installs the dimethylamino group at the 2-position of the resulting pyrimidine ring. rsc.orgnih.gov These MCRs avoid the isolation of intermediates, saving time, resources, and reducing waste.
The table below outlines a representative multicomponent reaction for pyrimidine synthesis.
| Components | Catalyst/Promoter | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Ketone, NH4OAc, DMF-DMA | NH4I | 120 °C, Solvent-Free | Metal-free, three-component tandem reaction | organic-chemistry.orgacs.org |
| 2-(Ethoxymethylene)malononitrile, N,N-Dimethylguanidine, Ketone/Aldehyde | N-Heterocyclic Carbene (NHC) | One-pot | Direct synthesis of this compound core | rsc.orgnih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to heterocyclic synthesis. This includes the use of solvent-free conditions and alternative energy sources like microwaves to enhance reactions.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions, simplifies work-up procedures, and can often increase reaction rates. Several modern pyrimidine syntheses have been successfully adapted to solvent-free conditions. mdpi.comthieme-connect.com For example, the three-component synthesis of substituted pyrimidines from ketones, orthoformates, and ammonium acetate can be performed efficiently without a solvent. thieme-connect.com Similarly, the NH4I-promoted MCR of ketones, NH4OAc, and DMF-DMA for pyrimidine synthesis was optimized under solvent-free conditions at 120 °C, demonstrating a sustainable and scalable route. organic-chemistry.orgacs.org These solvent-free protocols are directly applicable to the synthesis of this compound by choosing the appropriate N,N-dimethylated reagent.
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer by-products compared to conventional heating. rsc.orgacgpubs.orgresearchgate.net The synthesis of 2-aminopyrimidine (B69317) derivatives has been significantly improved using this technology.
A notable example is the microwave-assisted nucleophilic aromatic substitution of 2-chloropyrimidines. The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines in ethanol under microwave irradiation at 160 °C afforded the desired products in high yields within just 10 minutes. rsc.org This method can be directly applied to the synthesis of this compound by using dimethylamine instead of an aniline (B41778), offering a rapid and efficient alternative to traditional refluxing, which can take several hours. orgsyn.orgrsc.org
Furthermore, microwave assistance has been successfully combined with multicomponent strategies. A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines via a three-component reaction showed that while conventional heating required long reaction times, the microwave-assisted, solvent-free method using a CaCl2 catalyst produced comparable yields in only 10 minutes. javeriana.edu.coresearchgate.net These findings underscore the profound impact of microwave technology on accelerating and greening the synthesis of pyrimidine scaffolds.
The following table compares conventional and microwave-assisted approaches for a related pyrimidine synthesis.
| Method | Reactants | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Benzaldehyde, Acetophenone, Guanidine-HCl | Na/Ethanol | 12 h | 94% | javeriana.edu.co |
| Microwave-Assisted | Benzaldehyde, Acetophenone, Guanidine-HCl | CaCl2 (Solvent-Free) | 10 min | 86% | javeriana.edu.coresearchgate.net |
Application of Sustainable Reagents and Catalysts
The growing emphasis on green chemistry has spurred significant research into developing sustainable synthetic routes for heterocyclic compounds, including this compound. These efforts focus on replacing hazardous reagents, minimizing waste, and utilizing catalysts that are environmentally benign, reusable, and derived from abundant resources. Key strategies include the application of biocatalysts, earth-abundant metal catalysts, and transition-metal-free methodologies.
Biocatalytic Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions, which are cornerstones of green chemistry. mdpi.comnih.gov The use of enzymes or whole-cell systems for producing pyrimidine derivatives provides an eco-friendly alternative to traditional chemical methods that often require harsh conditions and protective group chemistry. nih.gov
Enzymes sourced from thermophiles (heat-loving organisms) are particularly valuable for industrial applications due to their enhanced stability and activity at high temperatures. nih.gov Classes of enzymes such as nucleoside phosphorylases, 2'-deoxyribosyltransferases, and deaminases have been successfully employed in the synthesis of various nucleobase and nucleoside analogs. nih.gov These enzymatic methods are celebrated for their exceptional regio-, stereo-, and enantioselectivity. nih.gov
Research has demonstrated the utility of microbial biocatalysts, such as the yeast Saccharomyces cerevisiae, in the bioreduction of pyrimidine derivatives. mdpi.com These reactions can produce chiral alcohols with high enantiomeric excess (up to 99% ee) in a simple, economical, and ecological one-step process. mdpi.com The efficiency of such biocatalytic reactions can be fine-tuned by adjusting parameters like substrate concentration and the pH of the reaction medium. mdpi.com While not exclusively documented for this compound, these methodologies establish a strong precedent for the sustainable enzymatic synthesis of a wide range of substituted pyrimidines.
Table 1: Examples of Biocatalysts in Pyrimidine Derivative Synthesis
| Catalyst/Enzyme System | Substrate Type | Key Research Finding | Source(s) |
| Saccharomyces cerevisiae | Pyrimidine-based ketones | Achieved high enantiomeric excess (up to 99%) in the synthesis of chiral secondary alcohols. | mdpi.com |
| Thermostable Nucleoside Phosphorylases | 2-Seleno pyrimidine bases | Optimized for transglycosylation reactions to produce selenium-modified nucleosides, comparing favorably to chemical routes. | chemrxiv.org |
| Pyrimidine Nucleoside Phosphorylase (PyNP) | Nucleosides | Used for the reversible phosphorolysis of nucleosides to create modified analogues. | tandfonline.comrsc.org |
| Enzymes from Thermophiles | Purine and Pyrimidine bases | Valued for their stability and activity, making them ideal candidates for industrial-scale production of nucleic acid derivatives. | nih.gov |
Earth-Abundant Metal Catalysis
The synthesis of this compound typically involves the formation of a carbon-nitrogen (C–N) bond. Historically, this has been achieved through cross-coupling reactions catalyzed by precious metals like palladium. mdpi.com While effective, the high cost and scarcity of these metals have driven a search for more sustainable alternatives. mdpi.comresearchgate.net Catalysts based on earth-abundant 3d transition metals—such as cobalt, iron, nickel, and copper—are gaining significant attention as viable replacements. researchgate.netbeilstein-journals.org
Cobalt, in particular, has shown promise in catalyzing C–N bond formation through reactions like acceptorless dehydrogenative coupling (ADC) and auto-transfer-hydrogenative (ATH) reactions. researchgate.net These processes are reliable and can proceed under mild conditions, often generating only water and hydrogen gas as by-products. researchgate.net Pincer complexes, which are ligands that hold the metal atom in a tight grip, based on earth-abundant metals are being explored extensively for their catalytic activity in a variety of cross-coupling reactions. mdpi.com
Table 2: Comparison of Catalysts for C-N Cross-Coupling Reactions
| Catalyst Type | Examples | Abundance/Cost | Key Considerations | Source(s) |
| Precious Metals | Palladium, Platinum, Rhodium | Scarce, high cost | High catalytic activity and versatility, but raises sustainability and cost concerns. | mdpi.combeilstein-journals.org |
| Earth-Abundant Metals | Cobalt, Nickel, Copper, Iron | Abundant, low cost | Offer a sustainable and cost-effective alternative; performance depends heavily on ligand and reaction design. | mdpi.comresearchgate.netbeilstein-journals.org |
Transition-Metal-Free Synthetic Routes
An even more sustainable approach involves eliminating the need for a transition-metal catalyst altogether. For substrates like 2-chloropyrimidine, the formation of the C-N bond to create this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net
Recent studies have shown that such amination reactions on chloropyrimidines can proceed efficiently under thermal conditions in the presence of a base. researchgate.net Crucially, these reactions can be performed in environmentally benign solvents like water. researchgate.net This approach not only avoids the cost and potential product contamination associated with transition metals but also aligns with the principles of green chemistry by using a non-toxic, readily available solvent. researchgate.net The effectiveness of these transition-metal-free SNAr reactions has been shown to be comparable, and in some cases superior, to palladium-catalyzed processes, making them a highly attractive and sustainable pathway for the synthesis of 2-aminopyrimidines. researchgate.net
Furthermore, organocatalysts like 4-Dimethylaminopyridine (B28879) (DMAP) and other organic bases have been employed to promote various reactions under green conditions, such as in water or under solvent-free microwave irradiation, further highlighting the shift towards metal-free, sustainable chemical synthesis. acgpubs.orgrsc.org
Reactivity and Mechanistic Investigations of 2 Dimethylaminopyrimidine
Nucleophilic and Basic Properties in Organic Transformations
The reactivity of 2-dimethylaminopyrimidine is fundamentally governed by the electronic interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-donating dimethylamino group. The pyrimidine core, with two electronegative nitrogen atoms, is inherently π-deficient, which reduces the basicity of the ring nitrogens compared to pyridine (B92270). wikipedia.org The pKa of protonated pyrimidine is approximately 1.23, significantly lower than that of pyridine (pKa ≈ 5.3). wikipedia.org
The introduction of a dimethylamino group at the 2-position significantly modulates these properties. The exocyclic nitrogen atom can donate electron density into the ring via a resonance effect (+R effect), which increases the electron density on the ring nitrogens, thereby enhancing their basicity and nucleophilicity. However, this effect is counteracted by the inductive electron-withdrawing nature (-I effect) of the sp2-hybridized ring carbons and the ring nitrogens themselves.
In this compound, the primary site of protonation or electrophilic attack is typically the ring nitrogen at the 1-position. Its basicity is expected to be greater than that of 2-aminopyrimidine (B69317) (conjugate acid pKa = 6.86) due to the greater electron-donating ability of the dimethylamino group compared to the amino group. quora.com However, it is generally less basic than its isomer, 4-dimethylaminopyridine (B28879) (DMAP, conjugate acid pKa = 9.7), where resonance stabilization of the protonated form is more effective, involving the exocyclic amino group. libretexts.org The proximity of the dimethylamino group to the ring nitrogen in the 2-position can also introduce steric hindrance, potentially lowering its basicity and nucleophilicity compared to the 4-substituted isomer. quora.com
The compound possesses two potential nucleophilic centers: the lone pair on the ring nitrogen and the lone pair on the exocyclic dimethylamino nitrogen. The exocyclic nitrogen's lone pair is partially delocalized into the aromatic π-system, making it less available for direct nucleophilic attack. Consequently, the ring nitrogen is generally the more nucleophilic site. This nucleophilic character allows this compound to serve as a ligand in organometallic catalysis and to react with strong electrophiles.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyrimidine | ~1.23 | wikipedia.org |
| Pyridine | ~5.30 | wikipedia.orgquora.com |
| 2-Aminopyridine | 6.86 | quora.com |
| 4-Aminopyridine | 9.17 | quora.com |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | libretexts.org |
| 2-Dimethylaminopyridine (B146746) 1-oxide | 2.27 | kyoto-u.ac.jporganicchemistrydata.org |
Detailed Studies of Reaction Mechanisms Involving this compound
Kinetic studies provide crucial insights into the role of this compound in reaction mechanisms, particularly in catalysis. A notable example is the aerobic dehydrogenation of cyclohexanone (B45756) to phenol (B47542), catalyzed by a system of Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and this compound (referred to as 2-Me₂Npy). nih.gov
Kinetic analysis of this reaction revealed complex behavior that could not be fitted to a simple model. The reaction time course showed an initial "burst" of activity in the conversion of cyclohexanone to the cyclohexenone intermediate, followed by more uniform steady-state kinetics. nih.gov This initial burst suggests that the primary Pd(II) species is highly active for the first dehydrogenation step. Furthermore, an induction period was observed for the subsequent conversion of cyclohexenone to phenol, indicating that the initial catalyst transforms into a new, more active species for the second dehydrogenation step. nih.gov Poisoning experiments using mercury (Hg) and studies with a polymer-bound scavenger (PVPy) supported the hypothesis that the catalytically active species during the steady-state phase are soluble palladium nanoparticles formed in situ from the initial molecular Pd(II) precursor. nih.gov The kinetic order with respect to the palladium concentration was evaluated to probe the nature of the catalyst throughout the reaction. nih.gov
| Observation | Kinetic Implication |
|---|---|
| Initial burst in cyclohexanone → cyclohexenone conversion | The initial molecular Pd(II) species is highly active for the first dehydrogenation step. |
| Induction period in cyclohexenone → phenol conversion | The Pd(II) precatalyst transforms into a new species with greater reactivity for the second dehydrogenation. |
| Mercury (Hg) poisoning inhibits steady-state catalysis | Supports the involvement of a nanoparticulate or heterogeneous palladium catalyst. |
| Dynamic Light Scattering (DLS) data | Revealed the continual growth of Pd nanoparticles during the reaction. |
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate intermediates and transition states in reactions involving this compound. A comprehensive study on the reaction of rare-earth metal complexes with 2-dimethylaminopyridine detailed an unprecedented reaction pathway. rsc.org
The study proposed a unique mechanism initiated by the sp³ C-H activation of one of the methyl groups of this compound. This is followed by a 1,1-migratory insertion, C-N bond cleavage via intramolecular redox, a second C-H activation, and finally dimerization. rsc.org DFT calculations were employed to map the enthalpy profile of the reaction, identifying key intermediates and the energy barriers of the transition states. For instance, the initial proton transfer from this compound to an alkyl group on the metal complex was found to have a kinetically accessible barrier of 23.4 kcal/mol. rsc.org Subsequent steps, such as the C-N bond cleavage, were also modeled, revealing a highly exothermic process. rsc.org
| Mechanistic Step | Species Type | Calculated Energy Barrier/Change |
|---|---|---|
| Proton transfer from 2-N,N-dimethylaminopyridine | Transition State | 23.4 kcal/mol |
| C-N bond cleavage (intramolecular redox) | Intermediate Formation | Exothermic by 44.2 kcal/mol |
| C-H activation of methylene (B1212753) group | Transition State | 24.3 kcal/mol |
In other contexts, this compound can form stable, isolable intermediates. For example, its reaction with electrophiles like propane-1,3-ditriflate leads to the formation of an amidine dication, which can be characterized by single-crystal X-ray diffraction and spectroscopic methods. This dication itself is a reactive intermediate for subsequent transformations.
Kinetic Analyses of Reaction Pathways
Role of this compound in Carbon-Heteroatom Bond Formation
This compound participates in carbon-heteroatom (C-X) bond-forming reactions primarily as a ligand in metal-catalyzed processes or as a nucleophilic reagent. Its electronic and steric properties influence the reactivity and selectivity of the catalytic center.
More direct involvement in C-X bond transformations is observed in its reaction with rare-earth metal complexes. Here, the reaction leads to the cleavage of a C-N bond within the dimethylamino substituent of the pyrimidine. rsc.org This process transforms the ligand itself, resulting in a 1,3-bisfunctionalized indol-2-methinyl ligand and a 2-N-methylamidopyridine fragment, demonstrating a novel reactivity pattern for C-N bond cleavage. rsc.org
Furthermore, this compound can react with aryl halides and carbon monoxide in the presence of a palladium catalyst to form aroyl-pyrimidinium salts. While this has been more extensively studied for the 4-isomer (DMAP), the principle applies to the nucleophilic 2-isomer as well. rsc.org This reaction involves the formation of a C-N bond between the pyrimidine ring nitrogen and the electrophilic aroyl group. The resulting aroyl-pyrimidinium salt is a highly reactive intermediate, capable of transferring the acyl group to various nucleophiles, thus facilitating the formation of new C-O, C-N, or C-S bonds.
Reactivity with Electrophilic and Nucleophilic Species
The dual functionality of this compound, possessing both nucleophilic (ring nitrogen) and basic sites, dictates its reactivity towards a range of electrophilic and nucleophilic species.
Its reaction with strong electrophiles has been shown to produce "superelectrophiles." For instance, reaction with propane-1,3-ditriflate results in the formation of a stable amidine dication salt. This dication exhibits enhanced electrophilicity and has been shown to be a powerful methylating agent, reacting readily with nucleophiles like triphenylphosphine.
In a contrasting example of reactivity, this compound was found to be unreactive towards formaldehyde (B43269) under conditions where other aminopyrimidines, such as 2-aminopyrimidine, readily formed methylol derivatives. wikipedia.org This lack of reactivity was cited as evidence that the pyrimidine ring itself is not involved in the reaction with formaldehyde, highlighting the specific electronic and steric environment of the 2-dimethylamino substituent. wikipedia.org
The compound also exhibits complex reactivity with organometallic species that have both electrophilic and nucleophilic centers. In its reaction with specific yttrium complexes, DFT calculations revealed that the indol-2-yl carbon of the complex acts as an electrophilic center, while the alkyl carbons are strongly nucleophilic. rsc.org this compound engages in a multifaceted reaction pathway involving proton transfer, C-H activation, and migratory insertion, showcasing its ability to interact with both types of reactive sites within the same system. rsc.org
Chemo-, Regio-, and Stereoselectivity in Reactions Mediated by this compound
The application of this compound as a ligand or catalyst can influence the selectivity of organic transformations, although specific and well-documented examples are less common than for its 4-substituted isomer, DMAP. The control of chemo-, regio-, and stereoselectivity arises from the unique steric and electronic environment it creates around a reactive center.
The potential for regioselectivity control is a significant aspect of pyrimidine-based ligands. It has been demonstrated in iron-catalyzed alkyne trimerization that replacing a standard pyridine-based ligand with a pyrimidine-based one can completely switch the outcome of the reaction. Specifically, the pyrimidine-containing system promoted a rare 1,3,5-regioselective [2+2+2] cycloaddition, while the pyridine analogue was unselective and sluggish. acs.org This powerful directing effect is attributed to the distinct electronic properties of the diazine ring. By extension, this compound, as a substituted pyrimidine, holds the potential to act as a powerful regiochemical moderator in similar metal-catalyzed reactions.
In terms of chemoselectivity, the choice of a base or ligand is critical. In many reactions, different functional groups compete for a reagent. While specific studies on this compound are scarce, the principles observed with its isomer DMAP are illustrative. For instance, in acylation reactions, DMAP can selectively catalyze O-acylation or C-acylation depending on the reaction conditions and other reagents present, showcasing how aminopyridines can steer a reaction toward a specific chemical outcome. quora.com
Spectroscopic and Structural Characterization of 2 Dimethylaminopyrimidine and Its Analogues
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly effective for identifying the various functional groups present in a molecule, as each group exhibits characteristic absorption frequencies.
For 2-Dimethylaminopyrimidine, the FT-IR spectrum is expected to display a series of distinct bands corresponding to the vibrations of the pyrimidine (B1678525) ring and the dimethylamino substituent. The NIST Chemistry WebBook confirms the existence of an IR spectrum for this compound. nist.govnist.gov The key functional groups and their expected vibrational frequencies are detailed in Table 1.
The pyrimidine ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations of the aromatic ring protons, typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to appear in the 1600-1400 cm⁻¹ range. ajol.info Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found at lower frequencies. ajol.info
The dimethylamino group (-N(CH₃)₂) introduces additional characteristic bands. The C-H stretching vibrations of the methyl groups are anticipated just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine attached to the aromatic ring will also be present. In related silylated 2-aminopyrimidines, these types of vibrations are well-documented. mdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |
| Aliphatic C-H Stretch | 2990 - 2850 | -N(CH₃)₂ |
| C=N and C=C Ring Stretching | 1600 - 1400 | Pyrimidine Ring |
| C-N Stretch | 1350 - 1250 | Dimethylamino Group |
| Ring Breathing Modes | 1000 - 800 | Pyrimidine Ring |
| C-H Out-of-Plane Bending | 900 - 675 | Pyrimidine Ring |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical non-polar bonds, which are weak in FT-IR, often produce strong signals in Raman spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the connectivity, chemical environment, and spatial proximity of atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the dimethylamino group and the three protons on the pyrimidine ring.
The six protons of the two methyl groups of the dimethylamino substituent are chemically equivalent and are expected to appear as a sharp singlet. Due to the electron-donating nature of the nitrogen atom, this signal would likely appear in the range of 3.0-3.2 ppm.
The pyrimidine ring protons will exhibit a more complex pattern. The proton at the C5 position (H-5) is flanked by two carbon atoms and will appear as a triplet due to coupling with the two adjacent protons (H-4 and H-6). The protons at the C4 and C6 positions (H-4 and H-6) are equivalent in a symmetrical environment and will appear as a doublet, coupling with the H-5 proton. The chemical shifts for these aromatic protons are expected to be further downfield due to the deshielding effect of the aromatic ring current and the nitrogen heteroatoms. Typically, protons on pyrimidine rings appear between 6.5 and 9.0 ppm. libretexts.orglibretexts.org For instance, in related 2-aminopyrimidine (B69317) derivatives, the pyrimidine C-H proton signal appears around 5.5 ppm, while aromatic protons are observed between 7.3 and 7.6 ppm. ajol.info
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4, H-6 | ~8.3 | Doublet (d) | 2H |
| H-5 | ~6.6 | Triplet (t) | 1H |
| -N(CH₃)₂ | ~3.1 | Singlet (s) | 6H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. This allows for the direct observation of the carbon framework.
The molecule contains four distinct carbon environments: the two equivalent methyl carbons of the dimethylamino group, and three distinct carbons in the pyrimidine ring (C2, C4/C6, and C5).
C2 Carbon: This carbon is directly attached to three nitrogen atoms (two from the ring and one from the amino group), which strongly deshields it. It is expected to resonate at a very low field, typically around 163 ppm, as seen in analogous 2-aminopyrimidines. ajol.info
C4 and C6 Carbons: These two carbons are equivalent and are adjacent to a ring nitrogen. They are expected to appear at a lower field than the C5 carbon, likely in the range of 158-160 ppm. libretexts.org
C5 Carbon: This carbon is situated between two CH groups and is the most shielded of the ring carbons, expected to resonate at a higher field, around 110-115 ppm. ajol.info
Methyl Carbons: The two equivalent methyl carbons of the dimethylamino group will appear at the highest field, typically in the range of 35-40 ppm. bhu.ac.inoregonstate.edu
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~163 |
| C4, C6 | ~159 |
| C5 | ~112 |
| -N(CH₃)₂ | ~38 |
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the H-4/H-6 protons and the H-5 proton, confirming their adjacent relationship on the pyrimidine ring. No correlation would be expected for the singlet signal of the dimethylamino protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link:
The H-4/H-6 proton signal to the C4/C6 carbon signal.
The H-5 proton signal to the C5 carbon signal.
The dimethylamino proton signal to the methyl carbon signal. The C2 carbon, having no attached protons, would not show a correlation in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu HMBC is invaluable for piecing together molecular fragments. Key expected correlations for this compound would include:
Correlations from the dimethylamino protons (-N(CH₃)₂) to the C2 carbon.
Correlations from the H-4/H-6 protons to the C2 and C5 carbons.
Correlations from the H-5 proton to the C4 and C6 carbons. These correlations would unambiguously confirm the placement of the dimethylamino group at the C2 position and the connectivity of the pyrimidine ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small and conformationally flexible molecule like this compound, a key NOESY correlation would be expected between the protons of the dimethylamino group and the H-6 (and H-4) proton of the pyrimidine ring, confirming their spatial proximity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M+•), which is a radical cation. This high-energy species then undergoes fragmentation into smaller, characteristic ions.
For this compound (C₆H₉N₃), the molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aminopyrimidines is highly characteristic. The electron-impact mass spectra of aminopyrimidines typically show the molecular ion as the base peak, indicating a relatively stable structure. researchgate.net
The fragmentation pathway for this compound primarily involves the dimethylamino substituent. Key fragmentation steps include the loss of a methyl radical (•CH₃) or a methylenimine radical (•CH₂NH). researchgate.net The loss of a methyl group from the molecular ion (M+) results in a prominent fragment ion at [M-15]+. Another significant fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which for this compound leads to the formation of stable iminium ions. iitd.ac.in
The fragmentation pattern allows for clear differentiation between isomers. For instance, the mass spectrum of 4-dimethylaminopyrimidine is distinguished from its 2-substituted counterpart by the presence of a significant HNMe₂⁺ ion. researchgate.net In contrast, the fragmentation of unsubstituted 2-aminopyrimidine involves the loss of hydrogen cyanide (HCN) from the molecular ion. researchgate.net
Table 1: Characteristic Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Loss from Molecular Ion (M+) |
|---|---|---|
| [C₆H₉N₃]⁺• (Molecular Ion) | 123 | - |
| [C₅H₆N₃]⁺ | 108 | •CH₃ (Methyl radical) |
| [C₅H₇N₂]⁺ | 95 | •CH₂NH (Methylenimine radical) |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule, which are characteristic of its chromophoric system. The pyrimidine ring, an N-heterocyclic aromatic compound, and its derivatives exhibit distinct absorption bands corresponding to π→π* and n→π* transitions. ijrti.org
The chromophore in this compound consists of the pyrimidine ring conjugated with the dimethylamino group. The lone pair of electrons on the amino nitrogen atom acts as an auxochrome, interacting with the π-system of the pyrimidine ring. This interaction typically leads to a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted pyrimidine. researchgate.net
The UV spectrum of pyrimidine itself shows a strong π→π* transition around 243 nm and a weaker, longer-wavelength n→π* transition near 320 nm, which arises from the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. ijrti.org For substituted pyrimidines, the position and intensity of these bands are sensitive to the nature of the substituent and the solvent polarity. researchgate.nettandfonline.com The introduction of an amino group generally causes a red shift in the absorption maximum. researchgate.net
Table 2: Typical UV-Vis Absorption Data for Aminopyrimidine Analogues
| Compound | λmax (nm) | Transition Type | Solvent | Reference |
|---|---|---|---|---|
| Pyrimidine | ~320 | n→π | Vapour | ijrti.org |
| Pyrimidine | ~243 | π→π | Vapour | ijrti.org |
| 5-Methyl Pyrimidine | 350-290 | n→π | Vapour | ias.ac.in |
| 2,5-diamino-4,6-dihydroxy pyrimidine | ~296 | n→π | Vapour | ijrti.org |
| 2,5-diamino-4,6-dihydroxy pyrimidine | ~210 | π→π* | Vapour | ijrti.org |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of this compound is not prominently reported, extensive crystallographic studies have been conducted on its close analogues, particularly 2-aminopyrimidine. These studies reveal key structural motifs and intermolecular interactions that are likely to be present in this compound as well.
The crystal structure of 2-aminopyrimidine is orthorhombic, belonging to the space group Pcab. ias.ac.in A defining feature of its solid-state structure is the formation of centrosymmetrically related hydrogen-bonded dimers. In these dimers, the amino group of one molecule forms N-H···N hydrogen bonds with the ring nitrogen atoms of a neighboring molecule. ias.ac.in This type of hydrogen bonding is a recurrent and predictable motif in the crystal engineering of aminopyrimidines. acs.org For instance, in adducts of 2-aminopyrimidine with carboxylic acids, a robust R²₂(8) ring motif formed by N-H···O and O-H···N hydrogen bonds is frequently observed. acs.orgresearchgate.net
In addition to strong hydrogen bonds, the crystal packing of aminopyrimidines is often stabilized by weaker interactions, such as π-π stacking between the aromatic pyrimidine rings. In the crystal structure of a copper(II) chloride complex with 2-aminopyrimidine, both hydrogen bonding and π-π stacking interactions are observed. nih.gov
The introduction of two methyl groups on the amino nitrogen, as in this compound, would preclude the amino group from acting as a hydrogen bond donor. However, the pyrimidine ring nitrogens can still act as hydrogen bond acceptors. The bulky dimethylamino group would also be expected to influence the crystal packing, potentially leading to different packing arrangements compared to unsubstituted 2-aminopyrimidine to accommodate the steric hindrance.
Table 3: Crystallographic Data for 2-Aminopyrimidine and a Co-crystal Analogue
| Parameter | 2-Aminopyrimidine | (2-Aminopyrimidine)·(1,4-cyclohexanedicarboxylic acid) |
|---|---|---|
| Formula | C₄H₅N₃ | C₁₄H₁₉N₃O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pcab | P2(1) |
| Unit Cell Dimensions | a = 5.709(2) Å | a = 5.2153(5) Å |
| b = 10.917(2) Å | b = 18.2803(17) Å | |
| c = 15.103(2) Å | c = 7.3409(6) Å, β = 107.996° | |
| Key Intermolecular Interactions | N-H···N hydrogen-bonded dimers | O-H···N and N-H···O hydrogen bonds (R²₂(8) motif), C-H···O interactions |
| Reference | ias.ac.in | researchgate.net |
Computational and Theoretical Studies of 2 Dimethylaminopyrimidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. While specific energy values for 2-dimethylaminopyrimidine are not readily found, studies on related pyrazolo[3,4-d]pyrimidines, which can be synthesized from this compound, have shown that such compounds possess low HOMO and LUMO energies researchgate.net. This suggests that this compound itself likely features a relatively small HOMO-LUMO gap, indicating a propensity to participate in chemical reactions. In broader studies, the contraction of HOMO-LUMO energy gaps in larger molecules containing a pyrimidine (B1678525) moiety has been linked to the lowering of LUMO energies researchgate.net.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. In a study focused on describing non-covalent interactions through calculated Molecular Electrostatic Potential Surfaces, a specific value has been reported for this compound rsc.org. This data is presented in the table below.
| Compound | MEP related value |
| This compound | 1.7 |
Table 1: Calculated Molecular Electrostatic Potential Surface value for this compound. The specific units and scale were part of a comparative study rsc.org.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and energy of molecules. While detailed tables of optimized bond lengths and angles for this compound are not available, DFT calculations have been successfully applied to larger, more complex systems that include a this compound derivative as a component researchgate.netnih.gov. For instance, in studies of copper corrole (B1231805) complexes, DFT has been used to optimize the geometry of the entire molecule, demonstrating the method's applicability to pyrimidine-containing structures nih.gov. These studies confirm that DFT is a reliable method for predicting the geometry of such heterocyclic compounds.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra. Comparing these predictions with experimental data can validate the computational model. While a direct comparison for this compound is not published, experimental spectroscopic data for related compounds exist. For example, a study reports the IR and ¹H NMR data for a product synthesized using this compound kyoto-u.ac.jp. Furthermore, NMR spectroscopy has been instrumental in studying the intermediates formed during the reactions of this compound derivatives, such as in the investigation of ring transformations wur.nl.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions. There are currently no specific molecular dynamics studies focused on the conformational analysis of this compound in the available literature. However, MD simulations have been employed in the study of more complex systems containing pyrimidine derivatives, such as modified DNA, to understand their structural dynamics researchgate.net.
Theoretical Modeling of Reaction Mechanisms and Reactivity Predictions
The reactivity of this compound and its derivatives has been the subject of some theoretical and mechanistic studies. The compound can serve as a precursor in various chemical syntheses, and understanding its reaction mechanisms is key to optimizing these processes.
One area of investigation has been the reactivity of dication salts derived from this compound, which have been shown to be powerful methylating agents acs.org. The proposed mechanism involves the high electrophilicity of the dicationic species.
Another study outlines a plausible reaction mechanism for the oxidative desulfurization-fluorination of dithiocarbamates, where a derivative of this compound is involved kyoto-u.ac.jp. This reaction is thought to be initiated by an electrophilic attack on a sulfur atom.
Furthermore, a detailed investigation into the ring transformation of 4-chloro-2-dimethylaminopyrimidine has been described, with NMR spectroscopy used to identify reaction intermediates wur.nl. This work provides valuable insight into the mechanistic pathways of nucleophilic substitution and ring interconversion reactions in pyrimidine systems. These studies collectively highlight the diverse reactivity of the this compound scaffold.
Applications of 2 Dimethylaminopyrimidine in Diverse Chemical Disciplines
Role as a Synthetic Building Block for Complex Heterocyclic Compounds
The structural framework of 2-dimethylaminopyrimidine and its derivatives serves as a valuable scaffold for the construction of more complex, often fused, heterocyclic systems. The pyrimidine (B1678525) core, substituted with a reactive dimethylamino group and other functionalities, provides multiple sites for chemical elaboration, making it a key intermediate in organic synthesis.
Derivatives such as 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile are recognized as versatile building blocks for creating intricate molecular architectures. The presence of multiple functional groups—the amino, dimethylamino, and cyano groups—on the pyrimidine ring allows for a wide range of subsequent chemical transformations. Similarly, halogenated derivatives like 5-Bromo-2-(dimethylamino)pyrimidine are utilized as precursors in drug discovery and organic synthesis, where the bromo group can be readily replaced or used in cross-coupling reactions to build larger molecules. smolecule.com
The synthetic utility often involves the displacement of a leaving group on the pyrimidine ring. For instance, in a manner analogous to trifluoroacetyl-activated dimethylaminopyridines, a suitably activated group ortho to the dimethylamino substituent can act as a leaving group, facilitating aromatic nucleophilic substitution reactions. This strategy is employed in the synthesis of fused heterocycles. One notable example is the reaction of an activated dimethylamino-substituted ring with hydrazines to yield condensed pyrazole (B372694) systems, such as trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from a pyridine (B92270) analogue. pharm.or.jp This type of reaction, involving cyclization via substitution, demonstrates the potential of the this compound core in generating novel heterocyclic frameworks.
The following table summarizes the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of fused heterocycles, illustrating the yields achievable with different starting materials in a multi-component reaction catalyzed by Bismuth(III)triflate. While not directly starting from this compound, this demonstrates a common strategy for building fused pyrimidine systems. scirp.org
Catalytic Applications in Organic Synthesis (excluding pharmaceutical drug synthesis steps for clinical use)
The catalytic activity of aminopyrimidines is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atoms. In this compound, the electronic properties are distinct from its well-known isomer, 4-dimethylaminopyridine (B28879) (DMAP), leading to different catalytic profiles.
Ligand Design in Metal-Catalyzed Transformations
While its application in organocatalysis is limited, the structure of this compound makes it a candidate for ligand design in metal-catalyzed reactions. Aminopyridines and related diazines can act as ligands for transition metals, influencing the outcome of catalytic transformations. rsc.org The two nitrogen atoms of the pyrimidine ring, along with the exocyclic amino nitrogen, offer multiple potential binding sites for a metal center.
Unlike 4-DMAP, which typically coordinates as a monodentate ligand through its ring nitrogen, this compound has the potential to act as a bidentate ligand, chelating to a metal center using both a ring nitrogen and the exocyclic dimethylamino nitrogen. This chelation can create a stable five-membered ring with the metal, which can significantly alter the metal's electronic properties and steric environment. This change in coordination mode can, in turn, influence the selectivity and reactivity of the metal catalyst in reactions such as cross-coupling, hydrogenation, or polymerization. rsc.orgnih.gov For example, the use of diazine-based ligands (like pyrimidine) instead of pyridine-based ligands has been shown to trigger significant changes in product selectivity in iron-catalyzed alkyne trimerization.
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a powerful tool in synthetic chemistry. acgpubs.orgnih.gov The highly nucleophilic catalyst 4-dimethylaminopyridine (DMAP) has proven to be efficient in promoting certain MCRs. acgpubs.orgresearchgate.net For example, DMAP is used as a catalyst for the one-pot, three-component synthesis of 2-amino-2-chromenes under microwave irradiation, offering high yields in short reaction times. acgpubs.orgresearchgate.net In some cases, DMAP can react with an electrophile to generate a reactive zwitterionic intermediate in situ, such as a Huisgen 1,4-dipole, which then participates in a domino reaction sequence. nih.govacs.org
Given the lower nucleophilicity of this compound compared to its 4-substituted isomer, its application as a direct catalyst in MCRs is not established. Its reduced ability to act as a potent nucleophile means it is less likely to effectively catalyze reactions that rely on the formation of highly activated intermediates, as seen with DMAP.
The table below details the results of a DMAP-catalyzed three-component synthesis of 2-amino-2-chromenes, showcasing the catalyst's effectiveness. researchgate.net
Integration into Polymer Chemistry and Advanced Materials Science
The incorporation of heterocyclic moieties into polymers can impart specific functionalities, such as thermal stability, conductivity, or biological activity. The use of aminopyridines in this field is typically in a catalytic capacity or as functional monomers.
Functionalization of Polymeric Materials
Post-polymerization modification is a critical strategy for creating functional polymers. This often involves the use of efficient catalysts to attach small molecules, peptides, or other functional groups to a polymer backbone. researchgate.netfrontiersin.org 4-Dimethylaminopyridine (DMAP) is widely employed as a catalyst in such functionalization reactions, particularly in esterifications and amidations using reagents like N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net For example, hydroxyl groups on a polymer can be reacted with carboxylic acids in the presence of DCC and a catalytic amount of DMAP to form ester linkages, thereby introducing new functionality. researchgate.net
Due to its significantly lower catalytic activity in nucleophilic acyl transfer reactions, this compound is not a standard choice for catalyzing polymer functionalization. However, the this compound unit itself could be integrated into a polymer structure. This could be achieved by synthesizing a monomer containing the this compound moiety and subsequently polymerizing it. Such a polymer would have built-in metal-binding sites (from the pyrimidine structure) or pH-responsive elements, which could be exploited in the design of advanced materials like sensors, responsive hydrogels, or polymer-supported catalysts.
Development of Responsive and Smart Materials
An extensive review of scientific literature did not yield specific examples or detailed research findings on the application of this compound in the development of responsive or smart materials. Research in this area, particularly concerning stimuli-responsive polymers, frequently involves the use of its isomer, 4-Dimethylaminopyridine (DMAP), as a catalyst or incorporates monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to impart pH or temperature sensitivity to polymers. mdpi.commdpi.com However, direct use of the this compound structure in the synthesis or function of such materials is not prominently documented.
Supramolecular Chemistry and Host-Guest Systems
In the field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, the formation of host-guest complexes is a central theme. These complexes are created through non-covalent interactions. While pyridine derivatives are common components in the design of such systems, the available research literature does not provide specific, detailed examples of this compound acting as a primary host or guest molecule to form distinct supramolecular assemblies or host-guest systems. Studies in this domain often feature other isomers like 4-Dimethylaminopyridine (DMAP) or different pyridine-based ligands. cdnsciencepub.comrsc.orgthno.org
Applications in Analytical Reagent Development and Sensor Technologies
The primary documented application of this compound in this domain is as a specialized reagent and model substrate in the field of organometallic chemistry, particularly for the synthesis of chelate carbene complexes. chemdad.comfishersci.casigmaaldrich.comfishersci.befishersci.se This role is crucial for developing new catalysts and understanding fundamental chemical transformations.
Role as a Model Substrate for Chelate Carbene Preparation:
This compound is utilized as a model substrate for creating chelate carbenes through processes such as cyclometalation, hydrogen (H₂) loss, and reversible α-elimination. fishersci.cacymitquimica.com In these reactions, the compound interacts with a metal center, typically a transition metal like iridium or a rare-earth metal, leading to the activation of a C-H bond on one of the methyl groups of the dimethylamino substituent. sigmaaldrich.comrsc.org
A notable example involves the reaction of this compound with an iridium(III) complex, [H₂Ir(OCMe₂)₂(PPh₃)₂]BF₄. This reaction proceeds through several steps to form a stable iridium chelate carbene, [H₂Ir(py-N(Me)CH=)(PPh₃)₂]BF₄. sigmaaldrich.com The process involves the coordination of the pyridine nitrogen to the iridium center, followed by the intramolecular activation of a C-H bond of the N-methyl group, which ultimately forms a new carbon-metal double bond characteristic of a carbene.
Recent research has also explored the reactivity of 2-N,N-dimethylaminopyridine with rare-earth metal complexes. These studies have shown unique reaction pathways involving consecutive sp³ C-H bond activation, 1,1-migratory insertion, and C-N bond cleavage, leading to the formation of novel organometallic compounds. rsc.org Such fundamental reactivity studies are essential for the rational design of new chemical reagents and catalysts.
The use of this compound as a reagent in these specific organometallic transformations highlights its utility in developing and understanding complex chemical structures that could have future applications in catalysis or materials science, although its direct incorporation into a final sensor product is not documented.
Interactive Data Table: Organometallic Reactions of this compound
| Metal Complex | Reactant | Key Process | Product Type | Ref. |
| [H₂Ir(OCMe₂)₂(PPh₃)₂]BF₄ | This compound | Cyclometalation, α-elimination | Iridium Chelate Carbene | sigmaaldrich.com |
| Yttrium-Indol-2-yl Complex | 2-N,N-dimethylaminopyridine | C-H activation, C-C coupling | Yttrium-Pyridinyl Complex | rsc.org |
| Lutetium Alkyl Complex | Lu(CH₂SiMe₃)₃(DMAP)₂ | Ligand Exchange, Cyclometalation | Lutetium-Cyclometalated Complex | cdnsciencepub.com |
Emerging Research Frontiers and Future Perspectives for 2 Dimethylaminopyrimidine
Exploration of Novel Reactivity and Selectivity Patterns
The exploration of new reactions and the ability to control reaction outcomes are central to advancing chemical synthesis. For 2-Dimethylaminopyrimidine, research is moving beyond its traditional roles and into novel areas of reactivity and selectivity.
Recent studies on the closely related 2-N,N-dimethylaminopyridine have revealed unprecedented reactivity patterns when interacting with rare-earth metal complexes. These reactions involve complex sequences such as C–H bond activation, 1,1-migratory insertion, and C–N bond cleavage. nih.govrsc.org One remarkable pathway involves an sp³ C–H activation of the dimethylamino group, followed by migratory insertion and subsequent C–N bond cleavage, leading to novel functionalized ligands. rsc.org Such reactivity is distinct from that observed with other transition metal complexes and opens up new avenues for creating complex molecular architectures. nih.govrsc.org
Furthermore, the catalytic activity of aminopyridine derivatives demonstrates significant potential for controlling reaction selectivity. In the aerobic dehydrogenation of cyclohexanones, a catalyst system of Pd(TFA)₂ with 2-dimethylaminopyridine (B146746) (2-Me₂Npy) was shown to favor the formation of phenol (B47542) (double dehydrogenation). This contrasts with other palladium catalysts that selectively produce cyclohexenone (single dehydrogenation). nih.gov Mechanistic investigations suggest that the initial Pd(II) catalyst facilitates the first dehydrogenation, after which it transforms into soluble Pd nanoparticles that catalyze the subsequent step to form phenol. nih.gov This dual-catalyst behavior, originating from a single precursor, highlights how the choice of ligand can direct complex reaction pathways.
The structural features of substituted aminopyrimidines, such as 4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile, which contains both electron-donating (amino) and electron-withdrawing (carbonitrile) groups, also influence their reactivity. This dual electronic character is significant for its chemical behavior in reactions like oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Catalyst/Reagent System | Key Observation | Reference |
| C–H/C–N Bond Activation | Rare-Earth Metal Complexes + 2-N,N-dimethylaminopyridine | Unprecedented reactivity involving sequential C–H activation, 1,1-migratory insertion, and C–N bond cleavage. | nih.govrsc.org |
| Aerobic Dehydrogenation | Pd(TFA)₂ / 2-Me₂Npy | Promotes double dehydrogenation of cyclohexanone (B45756) to phenol via a homogeneous catalyst evolving into catalytically active nanoparticles. | nih.gov |
| Multicomponent Reaction | p-Dimethylaminopyridine (DMAP) | Efficiently catalyzes the one-pot synthesis of 2-amino-2-chromenes under microwave irradiation. | researchgate.net |
| Selective Oxidation | DMAP / Benzyl Bromide | Catalyzes the selective oxidation of methyl aromatics to carboxylic acids using molecular oxygen. | mdpi.com |
Integration with Automated Synthesis and Continuous Flow Chemistry Platforms
The shift towards more efficient, safer, and scalable chemical manufacturing has spurred interest in automated synthesis and continuous flow chemistry. These platforms offer precise control over reaction parameters, enhanced safety, and the potential for telescoping multistep syntheses, thereby reducing waste and production time. acs.orgmdpi.combeilstein-journals.org
Continuous flow technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. mdpi.com For instance, a continuous flow process for the selective hydrogenation of nitroarenes was developed using 4-(dimethylamino)pyridine (DMAP) as a unique additive to improve both activity and selectivity. mdpi.comsemanticscholar.org This approach highlights the compatibility of aminopyridine-type catalysts with flow systems, suggesting a strong potential for this compound in similar applications. The benefits of flow chemistry include superior heat and mass transfer, which is critical for maintaining selectivity in exothermic reactions. mdpi.combeilstein-journals.org
Automated synthesis platforms are also crucial for rapidly generating libraries of chemical compounds for drug discovery and materials science. liverpool.ac.uk The use of N,N-dimethylaminopyridine (DMAP) has been documented in machine-assisted protocols, such as in the acylation step during the multistep flow synthesis of a pharmaceutical ingredient. acs.org Similarly, the synthesis of various pyrimidine (B1678525) derivatives, which are important scaffolds in medicinal chemistry, is amenable to automation. nih.govscielo.org.mxnih.gov The integration of this compound into automated solid-phase or solution-phase synthesis workflows could accelerate the discovery of new derivatives with valuable properties.
| Technology | Application Example | Advantages | Reference |
| Continuous Flow Chemistry | Selective hydrogenation of nitroarenes using a DMAP-mediated process. | Enhanced safety, excellent mass/heat transfer, precise process control, high selectivity (>99%). | mdpi.comsemanticscholar.org |
| Continuous Flow Chemistry | Multistep synthesis of pharmaceutical ingredients like Rolipram and Diphenhydramine. | Reduction of waste, purification steps, and production time; ability to run at superheated temperatures. | acs.org |
| Automated Synthesis | Machine-assisted acylation step in a multistep synthesis. | Integration of reaction steps without intermediate isolation; potential for high throughput. | acs.org |
| Automated Purification | Inline chromatography integrated with continuous flow reactions. | Continuous purification of product streams, enabling telescoped processes. | beilstein-journals.org |
Development of Chiral Analogues for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is fundamental to modern organic chemistry, particularly in the pharmaceutical industry. Chiral derivatives of 4-Dimethylaminopyridine (B28879) (DMAP) have proven to be highly effective organocatalysts for a wide range of enantioselective transformations. bham.ac.ukacs.orgresearchgate.net These catalysts typically derive their chirality from sources like binaphthyl units, ferrocenes, or other structurally rigid scaffolds that create a well-defined chiral environment around the catalytically active nitrogen atom. bham.ac.uknih.gov
The success of chiral DMAP analogues provides a strong rationale for the development of chiral versions of this compound. By introducing chirality into the pyrimidine framework, it is conceivable to create a new class of nucleophilic or Brønsted base catalysts for asymmetric synthesis. The design principles established for DMAP can be directly applied, including:
Axial Chirality: Incorporating binaphthyl or biaryl units to restrict rotation and create a stable, chiral conformation. nih.gov
Planar Chirality: Using metallocene scaffolds, such as ferrocene (B1249389), to generate planar chirality. bham.ac.uk
The synthesis of a library of novel chiral DMAP derivatives has been reported, focusing on modifications at various positions of the pyridine (B92270) ring to fine-tune catalytic activity and selectivity. bham.ac.uk A similar strategy could be employed for this compound, exploring how substituents on the pyrimidine ring influence the catalyst's stereochemical control. The development of such catalysts remains a promising and largely unexplored research frontier.
| Chirality Source | Catalyst Design Principle | Potential Application | Reference |
| Axially Chiral Biaryl | A binaphthyl moiety is attached to the aminopyridine core, creating a rigid chiral pocket. | Enantioselective acyl transfer reactions, kinetic resolutions. | nih.gov |
| Planar Chiral Metallocene | A ferrocene or other metallocene is integrated with the pyridine structure. | Nonenzymatic kinetic resolution of alcohols and amines. | bham.ac.uk |
| C₂-Symmetric Ligands | Symmetrical placement of chiral groups on a scaffold. | Asymmetric catalysis, including cycloadditions and halogenations. | researchgate.net |
| Inherent Chirality | Asymmetric substitution on a calixarene (B151959) scaffold bearing amine functionalities. | Asymmetric Michael additions and aldol (B89426) reactions. | beilstein-journals.org |
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are powerful tools for gaining these insights. acs.orgnih.gov The application of these methods to reactions involving this compound can elucidate its catalytic cycle, identify transient intermediates, and quantify reaction progress.
Several techniques are particularly promising:
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method is well-suited for monitoring changes in functional groups in solution. Stopped-flow ATR-FTIR can be used to study the kinetics of fast reactions on the millisecond timescale. researchgate.net
Raman Spectroscopy: As a complementary technique to IR, Raman is particularly effective in aqueous solutions and for observing vibrations of non-polar bonds. It can be used to monitor reactants, products, and intermediates in real-time. nih.gov
Dielectric Spectroscopy (DS): This technique measures changes in the dielectric properties of a reaction mixture, which can be correlated with changes in composition. It has been explored for monitoring reactions like esterifications that use DMAP. acs.org
UV-Vis Spectrophotometry: This technique is useful for monitoring reactions that involve changes in chromophores, such as the formation of colored intermediates or products in transition metal-catalyzed reactions. conicet.gov.ar
For example, real-time monitoring of a multistep synthesis was achieved using a combined system with both near-infrared (NIR) and Raman spectroscopy, allowing for the quantification of products, intermediates, and impurities simultaneously. nih.gov In another study, dual comb IR spectroscopy with microsecond time resolution was used to monitor a reaction involving DMAP. nih.gov Applying these advanced analytical tools to reactions catalyzed by or involving this compound would provide invaluable data for mechanistic understanding and process optimization.
| Spectroscopic Technique | Information Provided | Potential Application for this compound | Reference |
| ATR-FTIR | Real-time concentration of reactants/products, identification of functional group changes. | Monitoring catalytic cycles, studying reaction kinetics. | researchgate.net |
| Raman Spectroscopy | Real-time quantification of multiple components in complex mixtures. | In-situ monitoring of multistep batch and flow syntheses. | nih.gov |
| Dielectric Spectroscopy | Changes in bulk dielectric properties correlated to reaction progress. | Inline monitoring of reactions where polarity changes significantly. | acs.org |
| UV-Vis Spectroscopy | Monitoring of species with electronic transitions (e.g., colored complexes). | Studying the formation and decay of catalytic intermediates in metal-catalyzed reactions. | conicet.gov.ar |
| Time-Resolved IR | Capturing transient species and ultrafast reaction dynamics (μs to ms (B15284909) scale). | Elucidating the structure and lifetime of short-lived intermediates. | nih.gov |
Unexplored Research Gaps and Challenges in Pyrimidine Chemistry Pertaining to this compound
Despite the progress in pyrimidine chemistry, significant research gaps and challenges remain, particularly concerning this compound. Addressing these areas could unlock new applications and a deeper understanding of its chemical behavior.
Differentiation from Isomers: A primary research gap is the limited understanding of how the reactivity and catalytic activity of this compound differ from its well-studied 4-DMAP pyridine analogue and its 4- and 6-pyrimidine isomers. The electronic and steric environment at the 2-position is distinct, which should lead to unique reactivity patterns that have yet to be fully explored. d-nb.info
Functionalization of the Pyrimidine Core: The direct and selective functionalization of the pyrimidine ring of this compound is a significant challenge. While methods exist for modifying the exocyclic amino group, developing robust strategies to introduce substituents at the C-4, C-5, or C-6 positions would be crucial for creating novel derivatives, especially chiral analogues. d-nb.info
Catalyst Development and Application: While its potential as a catalyst is inferred from related structures, there is a lack of comprehensive studies demonstrating the scope and limitations of this compound as a catalyst in various organic transformations. Its basicity and nucleophilicity need to be systematically evaluated and compared to other heterocyclic catalysts.
Sustainable Synthesis: Developing greener synthetic routes to this compound and its derivatives is an ongoing challenge. This includes using more sustainable solvents, reducing waste, and employing energy-efficient methods like mechanochemistry or flow synthesis. rsc.orgrsc.org
Advanced Materials and Biological Applications: The incorporation of this compound into advanced materials, such as polymers or metal-organic frameworks (MOFs), is largely unexplored. csic.esfrontiersin.org Similarly, while pyrimidines are a privileged scaffold in medicinal chemistry, the specific biological activities of this compound derivatives are not well-documented. nih.gov
Closing these research gaps will require a concerted effort in synthetic methodology, mechanistic studies, and computational chemistry. Overcoming these challenges will be key to elevating this compound from a simple chemical building block to a versatile tool in catalysis and materials science. nih.gov
Q & A
Q. What safety protocols are mandatory when handling this compound in vivo studies?
- Methodological Answer : Follow ICH guidelines for animal welfare. Conduct acute toxicity studies (OECD 423) to determine LD. Use PPE (gloves, lab coats) and fume hoods during compound preparation. Institutional Animal Ethics Committee (IAEC) approval is required before experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
